molecular formula C19H15BrN2O2 B8568292 5-bromo-2-phenylmethoxy-N-pyridin-2-ylbenzamide

5-bromo-2-phenylmethoxy-N-pyridin-2-ylbenzamide

Cat. No. B8568292
M. Wt: 383.2 g/mol
InChI Key: IBMINJNGVGXXDY-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Neat triethylamine (0.27 ml, 1.95 mmol) and pyridin-2-amine (61.3 mg, 0.65 mmol) were added to a stirred suspension of 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method C; 200 mg, 0.65 mmol), EDC (250 mg, 1.30 mmol) and HOBT (199 mg, 1.30 mmol) in DMF (3 ml) at 20° C. The reaction mixture was stirred at 20° C. overnight and was then poured into 15 ml water and filtered. The residue was washed with methanol (10 ml) to yield the title compound. The mother liquid was evaporated and the solid was purified by preparative HPLC, (A: 10 mmol ammonium carbonate/water B: acetonitrile) to yield the title compound. The two batches of product were mixed. 47 mg.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
61.3 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14].[Br:15][C:16]1[CH:17]=[CH:18][C:19]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[C:20]([CH:24]=1)[C:21](O)=[O:22].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C.O>[Br:15][C:16]1[CH:17]=[CH:18][C:19]([O:25][CH2:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)=[C:20]([CH:24]=1)[C:21]([NH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][N:8]=1)=[O:22]

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
61.3 mg
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
250 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
199 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with methanol (10 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC2=NC=CC=C2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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